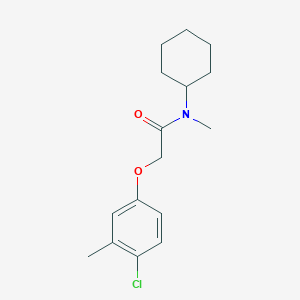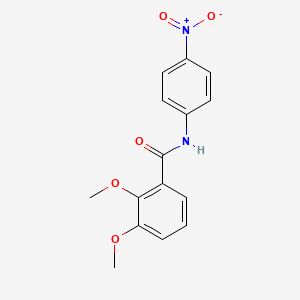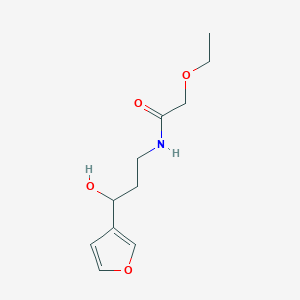
2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a chemical entity that appears to be a derivative of acetamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetamide linkages, and heterocyclic structures, which are often synthesized for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then further cyclized or reacted with other reagents to obtain the target compounds . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH . Similarly, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides with acetic anhydride yields imidazolin-5-one compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . These methods provide information about the functional groups present, the molecular framework, and the molecular weight, which are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by the formation of heterocyclic structures, such as oxadiazoles, imidazolines, and thiosemicarbazides . These reactions often involve cyclization steps, nucleophilic substitutions, and condensation reactions, which are common in the synthesis of complex organic molecules with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, are not explicitly mentioned in the provided papers. However, these properties are typically influenced by the molecular structure and functional groups present in the compound. For instance, the presence of chlorophenyl groups and acetamide linkages can affect the compound's polarity, solubility in organic solvents, and reactivity towards biological targets .
Relevant Case Studies
The papers provided do not include specific case studies on the compound of interest. However, they do report on the biological screening of related compounds, such as their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase , or their anticonvulsant activity evaluated using a PTZ-induced seizures model in mice . These studies are crucial for understanding the potential therapeutic applications of the synthesized compounds and guiding further modifications to enhance their biological efficacy.
科学的研究の応用
Spectroscopic and Quantum Mechanical Studies
Compounds with structural similarities to the specified chemical have been synthesized and studied for their vibrational spectra and electronic properties. For example, bioactive benzothiazolinone acetamide analogs have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity has been explored, indicating potential applications in photonics and electro-optical devices (Mary et al., 2020).
Antimicrobial Activity
Derivatives of chlorophenyl acetamides have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These studies provide a foundation for developing new antimicrobial agents, suggesting potential for the specified compound in similar applications (Desai et al., 2008).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-16-8-5-14(6-9-16)12-21(25)23-13-15-7-10-20-18(11-15)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCUVTJGJMPFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)
![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)
![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)


![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)


![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)


![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)